

Application Notes: DBCO-PEG4-GGFG-Dxd for Targeted Drug Delivery

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Compound of Interest

Compound Name: DBCO-PEG4-GGFG-Dxd

Cat. No.: B15142041

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Introduction

DBCO-PEG4-GGFG-Dxd is an advanced drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[3][4] This conjugate incorporates three critical components: a bioorthogonal DBCO group for antibody attachment, a hydrophilic PEG4 spacer, a protease-cleavable GGFG linker, and the potent topoisomerase I inhibitor, Deruxtecan (Dxd), as the cytotoxic payload.[1][5]

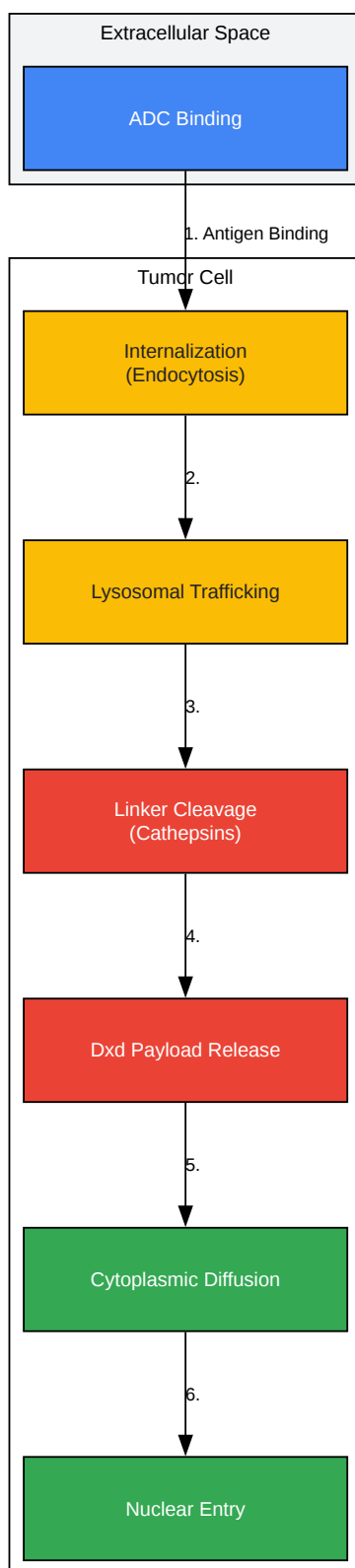
Components of the Conjugate

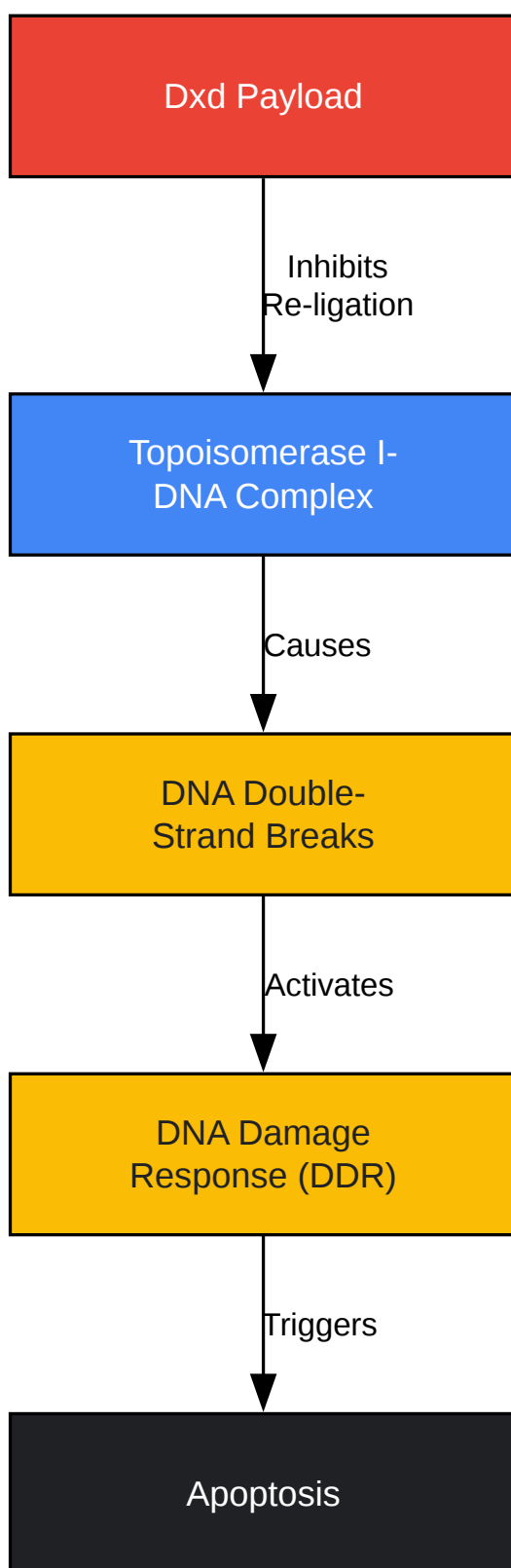
- **DBCO (Dibenzocyclooctyne):** This functional group enables covalent attachment to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native biological processes, making it ideal for conjugating sensitive biomolecules like antibodies.[7][8]
- **PEG4 (Polyethylene Glycol, 4 units):** The PEG4 spacer is a short, hydrophilic linker component.[9] Its inclusion enhances the aqueous solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[6][10] It also provides spatial separation between the antibody and the cytotoxic payload, which can minimize steric hindrance.[9]

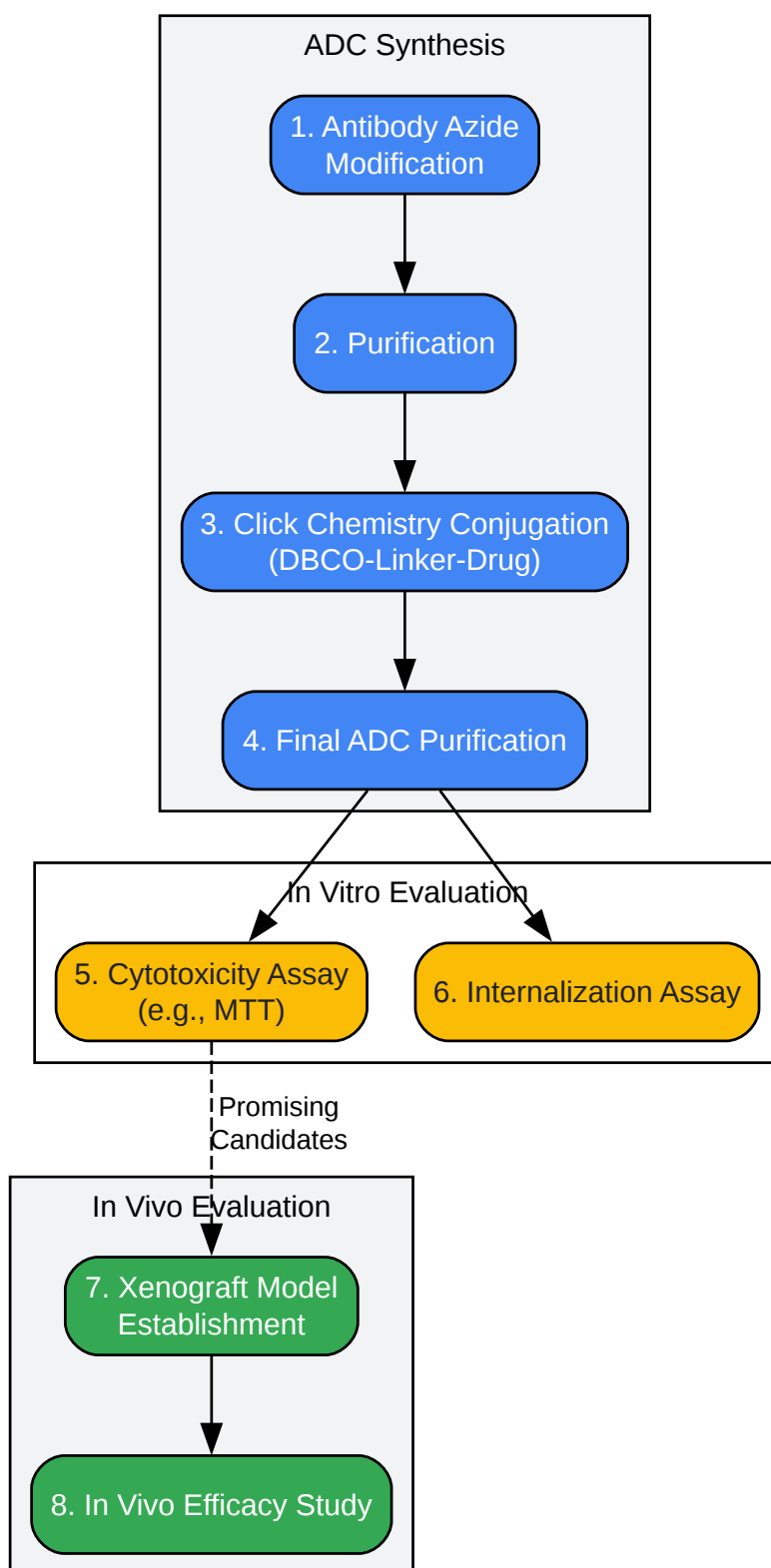
- GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence serves as a tumor-selective, cleavable linker.[\[11\]](#)[\[12\]](#) It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in the tumor microenvironment.[\[12\]](#)[\[13\]](#)[\[14\]](#) This enzymatic cleavage ensures the targeted release of the Dxd payload inside the cancer cell.[\[15\]](#)[\[16\]](#)
- Dxd (Deruxtecan): Dxd is a highly potent derivative of exatecan, a topoisomerase I inhibitor.[\[17\]](#)[\[18\]](#) By binding to the DNA-topoisomerase I complex, Dxd prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and ultimately triggering apoptotic cell death.[\[15\]](#)[\[19\]](#) A key feature of Dxd is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring cancer cells, a phenomenon known as the bystander effect.[\[17\]](#)[\[20\]](#) This is particularly advantageous for treating tumors with heterogeneous antigen expression.

Mechanism of Action

The therapeutic action of an ADC constructed with **DBCO-PEG4-GGFG-Dxd** follows a multi-step, targeted process.







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